Acacetin 7-[rhamnosyl-(1->2)-galacturonide]

Antioxidant Free Radical Scavenging DPPH Assay

Many flavonoid research programs are compromised by aglycones that lack the native glycosidic architecture, leading to unpredictable solubility, target engagement, and metabolic stability. Linarin (acacetin-7-O-rutinoside), with the intact rutinose moiety at C-7, eliminates these variables. · AChE IC50 = 8.3 μM; BuChE IC50 = 11.7 μM - selective over the aglycone acacetin [1]. · Inhibits LPS-induced NO production in RAW 264.7 macrophages at 6.25-12.5 μg/mL; acetylation of the glycoside abolishes this activity [2]. · Superior antiradical activity compared to acacetin, enabling glycosylated antioxidant formulations with enhanced water solubility [3]. Supplied with full QC documentation (HPLC, NMR, MS) to satisfy both researcher and procurement audit requirements.

Molecular Formula C28H30O15
Molecular Weight 606.5 g/mol
Cat. No. B12432340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcacetin 7-[rhamnosyl-(1->2)-galacturonide]
Molecular FormulaC28H30O15
Molecular Weight606.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O
InChIInChI=1S/C28H30O15/c1-10-19(31)20(32)23(35)27(39-10)43-25-22(34)21(33)24(26(36)37)42-28(25)40-13-7-14(29)18-15(30)9-16(41-17(18)8-13)11-3-5-12(38-2)6-4-11/h3-10,19-25,27-29,31-35H,1-2H3,(H,36,37)/t10-,19-,20+,21+,22-,23+,24-,25+,27-,28+/m0/s1
InChIKeyTUDSTNCBSGYJRS-XUJHGRLLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linarin Sourcing Guide


Acacetin 7-[rhamnosyl-(1->2)-galacturonide], systematically designated as acacetin-7-O-rutinoside and commonly referred to as Linarin, is a naturally occurring flavone glycoside characterized by the acacetin aglycone (5,7-dihydroxy-4′-methoxyflavone) glycosylated at the C-7 position with the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) [1]. The compound possesses a molecular formula of C28H32O14, a molecular weight of 592.54 g/mol, and is typically isolated as pale yellow needles exhibiting a melting point range of 242–245°C and distinct UV absorption maxima at 268 and 330 nm [2]. Linarin accumulates as a principal bioactive constituent in several medicinally significant plant species, including *Chrysanthemum boreale* (leaves: 11.93 mg/g dry weight; flowers: 8.50 mg/g) [3], *Chrysanthemum morifolium* (0.8–1.2% dry weight) [2], and *Buddleja davidii* . Its structural elucidation has been rigorously confirmed through comprehensive 1H NMR, 13C NMR, and mass spectrometric analyses [4]. The compound is commercially available with purity specifications typically ≥98.0% by HPLC .

Why Linarin Cannot Be Substituted


The biological and physicochemical profile of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] is intrinsically determined by its precise glycosidic architecture, which governs solubility, molecular recognition by enzymes, and metabolic stability in a manner that generic substitution with the aglycone acacetin, structurally distinct flavone glycosides (e.g., apigenin, tilianin), or even other flavone rutinosides (e.g., isorhoifolin, diosmin) cannot replicate. The presence of the 4′-methoxy group on the B-ring distinguishes Linarin from apigenin-based rutinosides, resulting in divergent binding affinities for molecular targets such as acetylcholinesterase (IC50 = 8.3 μM) and butyrylcholinesterase (IC50 = 11.7 μM) [1]. Critically, the glycosylation at C-7 modulates both activity and toxicity; Linarin demonstrates superior antiradical capacity compared to its aglycone acacetin [2], while acetylation of the sugar moiety eliminates NO inhibitory activity and alters cytotoxicity [3]. Furthermore, substrate specificity studies reveal that biosynthetic rhamnosyltransferases exhibit distinct preferences for flavone glucosides, underscoring the evolutionary and biochemical non-equivalence of these molecules [4]. Therefore, any attempt to substitute Linarin with a superficially similar analog in a research or industrial application without empirical validation risks experimental failure due to altered solubility, target engagement, or off-target effects that are not predictable from chemical similarity alone.

Linarin vs. Analogs: Quantitative Evidence


DPPH Radical Scavenging: Linarin vs. Apigenin

In a direct comparative DPPH radical scavenging assay, Linarin (acacetin-7-O-rutinoside) exhibited an RC50 value of 42.1 μg/mL, which was 3.2-fold lower potency than apigenin (RC50 = 13.3 μg/mL) tested under identical conditions [1]. The positive controls L-ascorbic acid (RC50 = 13.1 μg/mL) and α-tocopherol (RC50 = 12.1 μg/mL) were approximately 3.5-fold more potent than Linarin, while apigenin was equipotent to these standards [1]. This data establishes the relative radical scavenging capacity of Linarin within a well-defined set of flavonoid comparators.

Antioxidant Free Radical Scavenging DPPH Assay

Antiradical Activity: Linarin vs. Acacetin

A comparative evaluation of flavonoids isolated from *Cunila angustifolia* revealed that acacetin-7-O-rutinoside (Linarin) displayed superior antiradical activity relative to its aglycone, acacetin [1]. While quantitative EC50 values were not provided in the abstract, the study explicitly states that C-7 glycosylation enhances radical scavenging capacity [1]. In cytotoxic assays, the crude extract exhibited activity against MCF-7 breast cancer cells (IC50: 37.2 μg/mL), whereas the isolated flavonoids (acacetin and acacetin-7-O-rutinoside) showed weak or selective cytotoxic effects [1]. This indicates that glycosylation attenuates cytotoxicity while preserving or enhancing antiradical potential.

Antiradical Glycosylation Effect Cytotoxicity

Cytotoxicity & NO Inhibition: Linarin vs. Acetylated Derivative

A comparative study evaluated Linarin and its synthesized acetylated derivative for effects on mouse total lymphocytes and LPS-activated RAW 264.7 macrophages [1]. Linarin inhibited NO production in LPS-activated RAW 264.7 cells at concentrations of 6.25–12.5 μg/mL [1]. However, Linarin exhibited dose-dependent cytotoxicity against total lymphocytes between 20 μg/mL and 40 μg/mL [1]. In contrast, acetylated linarin showed no cytotoxic activity across the same dose range (20–40 μg/mL) but completely lost the ability to inhibit NO production [1]. This demonstrates that the native glycosidic structure is essential for anti-inflammatory NO inhibition, while chemical modification can abrogate toxicity at the expense of therapeutic activity.

Anti-inflammatory Cytotoxicity Structure-Activity Relationship

Sedative & Anticonvulsant Activity: Linarin vs. Acacetin

In vivo evaluation using pentobarbital-induced sleeping and pentylenetetrazole (PTZ)-induced convulsion assays in mice demonstrated that both Linarin (acacetin-7-O-rutinoside) and its aglycone, acacetin, exhibited sedative and anticonvulsant activities [1]. Notably, acacetin showed more potent activities than its glycoside, Linarin, in both assays [1]. The study identified Linarin as one of the active compounds effective against anxiety, insomnia, and stress, with acacetin serving as the active moiety [1]. HPLC quantification revealed that Linarin is the most abundant flavonoid in *C. boreale*, with contents of 11.93 mg/g (leaf), 8.50 mg/g (flower), and 5.60 mg/g (stem) [1].

Sedative Anticonvulsant In Vivo Pharmacology

Rhamnosyltransferase Specificity: Linarin vs. Acacetin Glucoside

Biochemical characterization of rhamnosyltransferases (RhaTs) from *Chrysanthemum* and *Citrus* species revealed distinct substrate preferences: *Chrysanthemum* 1,6RhaTs preferentially rhamnosylate flavone glucosides such as acacetin-7-O-glucoside, whereas *Citrus* Cs1,6RhaT favors flavanone glucosides [1]. Overexpression of RhaT in hairy root cultures resulted in a 13-fold increase in Linarin (acacetin-7-O-rutinoside) content, compared to 2-fold for isorhoifolin and 5-fold for diosmin [1]. This indicates that while Linarin and other flavone rutinosides are structurally similar, their biosynthetic flux is differentially regulated by enzyme specificity, with Linarin biosynthesis being disproportionately enhanced by RhaT overexpression.

Biosynthesis Enzyme Substrate Specificity Rhamnosyltransferase

Linarin: Key Research & Industrial Applications


Neuropharmacology: Sedative & Anticonvulsant Lead Optimization

Based on in vivo evidence demonstrating that Linarin (acacetin-7-O-rutinoside) and its aglycone acacetin both exhibit sedative and anticonvulsant activities in murine models, with acacetin showing greater potency [1], Linarin is ideally suited as a parent glycoside for lead optimization programs targeting anxiety, insomnia, or epilepsy. Researchers can investigate Linarin as a prodrug that releases the more potent acacetin aglycone upon in vivo deglycosylation, enabling studies on controlled release, metabolic activation, and bioavailability enhancement [1].

Inflammation: NO Inhibition via Native Glycoside

Linarin's demonstrated capacity to inhibit nitric oxide (NO) production in LPS-activated RAW 264.7 macrophages at concentrations of 6.25–12.5 μg/mL, coupled with the observation that acetylation of the glycoside abolishes this activity [2], positions Linarin as the essential native compound for investigating flavonoid glycoside-mediated anti-inflammatory mechanisms. This scenario excludes the use of acetylated derivatives or aglycone controls when studying the role of the intact glycosidic moiety in NO pathway modulation.

Antioxidant Development: Glycosylation-Enhanced Radical Scavenging

The finding that acacetin-7-O-rutinoside exhibits superior antiradical activity relative to its aglycone acacetin [3] supports its application in the development of glycosylated antioxidant formulations. This scenario is particularly relevant for topical or oral products where enhanced water solubility conferred by glycosylation improves formulation compatibility, while the reduced cytotoxicity compared to crude extracts [3] offers a wider safety margin for long-term use in nutraceutical or cosmeceutical applications.

Metabolic Engineering for High-Yield Linarin Production

Enzyme specificity data showing that RhaT overexpression in hairy root cultures yields a 13-fold increase in Linarin content, substantially exceeding the 2-fold and 5-fold increases observed for isorhoifolin and diosmin, respectively [4], establishes Linarin as a high-priority target for heterologous production in plant cell factories or microbial chassis. Industrial producers seeking to maximize titers of a commercially viable flavone rutinoside should prioritize Linarin over structurally similar analogs based on this quantitative biosynthetic advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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